molecular formula C22H26FN7O2 B2827459 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923204-23-3

8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2827459
CAS No.: 923204-23-3
M. Wt: 439.495
InChI Key: XRRGDQBOUGQTAH-UHFFFAOYSA-N
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Description

8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazopurines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and an imidazopurine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps:

    Formation of the Imidazopurine Core: The imidazopurine core can be synthesized through a cyclization reaction involving appropriate precursors such as purine derivatives and imidazole.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the imidazopurine core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazopurine core, potentially modifying its electronic properties.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds under acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced imidazopurine analogs, and substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a tool compound to investigate biochemical pathways and cellular processes.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its pharmacological activities are being explored for the treatment of various diseases, including neurological disorders and cancer.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The imidazopurine core plays a crucial role in its overall biological activity by stabilizing the compound’s conformation and facilitating its interaction with the target sites.

Comparison with Similar Compounds

Similar Compounds

    8-(3-(4-(2-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    8-(3-(4-(2-bromophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Similar structure but with a bromophenyl group.

Uniqueness

The presence of the fluorophenyl group in 8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique electronic properties that enhance its binding affinity and selectivity towards specific biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-15-14-30-18-19(26(2)22(32)25-20(18)31)24-21(30)29(15)9-5-8-27-10-12-28(13-11-27)17-7-4-3-6-16(17)23/h3-4,6-7,14H,5,8-13H2,1-2H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRGDQBOUGQTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCN4CCN(CC4)C5=CC=CC=C5F)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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